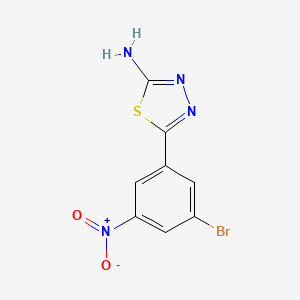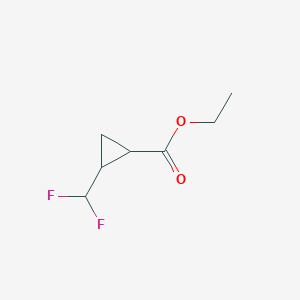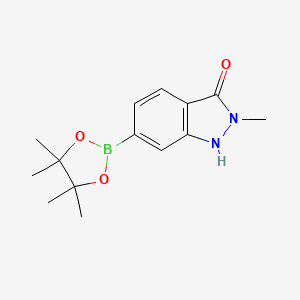![molecular formula C6H13NO2S B13692412 3-[1-(Methylsulfonyl)ethyl]azetidine](/img/structure/B13692412.png)
3-[1-(Methylsulfonyl)ethyl]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Methylsulfonyl)ethyl]azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability properties. These compounds are valuable in various fields, including organic synthesis, medicinal chemistry, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methylsulfonyl)ethyl]azetidine can be achieved through several methods. One notable approach involves the use of photo-induced copper catalysis via a [3+1] radical cascade cyclization. This method is characterized by double C-H activation and is known for its operational simplicity, cost-effectiveness, and broad substrate scope . Another method involves the treatment of azetidine with catalytic amounts of gold complexes in the presence of specific reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(Methylsulfonyl)ethyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Aplicaciones Científicas De Investigación
3-[1-(Methylsulfonyl)ethyl]azetidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[1-(Methylsulfonyl)ethyl]azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique ring strain and reactivity allow it to participate in various biochemical processes. It can act as an inhibitor or activator of enzymes, modulate receptor activity, and influence cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the methylsulfonyl group.
3-[1-(Methylsulfonyl)oxy]azetidine-1-carboxylate: A derivative with an additional carboxylate group.
1-(Methylsulfonyl)azetidine: A compound with a similar structure but lacking the ethyl group.
Uniqueness
3-[1-(Methylsulfonyl)ethyl]azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability properties. The presence of the methylsulfonyl group enhances its potential for various chemical transformations and applications in different fields .
Propiedades
Fórmula molecular |
C6H13NO2S |
|---|---|
Peso molecular |
163.24 g/mol |
Nombre IUPAC |
3-(1-methylsulfonylethyl)azetidine |
InChI |
InChI=1S/C6H13NO2S/c1-5(10(2,8)9)6-3-7-4-6/h5-7H,3-4H2,1-2H3 |
Clave InChI |
XCZKLRGHFWRHGG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CNC1)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate](/img/structure/B13692354.png)
![3-[6-(Trifluoromethyl)-2-benzimidazolyl]aniline](/img/structure/B13692358.png)








